molecular formula C14H12ClFO2 B6296944 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene CAS No. 2586126-57-8

1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene

Cat. No.: B6296944
CAS No.: 2586126-57-8
M. Wt: 266.69 g/mol
InChI Key: CBXYBPWYQSEINJ-UHFFFAOYSA-N
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Description

Significance of Polysubstituted Benzenes in Modern Chemical Research

Role as Building Blocks in Complex Molecular Architectures

The benzene (B151609) ring is a common structural motif in a vast array of organic compounds. rsc.org Polysubstituted benzenes act as essential building blocks, or synthons, in the assembly of complex molecular architectures. rsc.org Organic synthesis often involves the strategic modification of these pre-functionalized aromatic rings. fiveable.mepressbooks.pub Methodologies for creating these structures, such as electrophilic aromatic substitution, allow chemists to sequentially introduce different groups onto the benzene core. fiveable.me The ability to construct these varied substitution patterns is crucial for creating tailored molecules for specific applications. rsc.org For example, chemists have developed programmed methods to install five or six different groups onto a benzene ring, opening access to novel functional materials that were previously unattainable. sciencedaily.com

Importance in Diverse Chemical Disciplines (excluding pharmaceutical/clinical applications)

Beyond their role as synthetic intermediates, polysubstituted benzenes are integral to various chemical fields. In materials science, they form the core of liquid crystals, plastics, and organic electronic devices. sciencedaily.comrsc.org The electronic properties of these materials can be finely tuned by altering the substituents on the benzene ring. sciencedaily.com For instance, asymmetrically substituted distyrylbenzenes, which feature donor and acceptor groups on a central benzene structure, are explored as organic semiconductors. rsc.org Furthermore, these compounds are prevalent in the agrochemical industry and are key precursors for many industrial chemicals. rsc.org

Overview of Fluorinated, Chlorinated, and Methoxy-Substituted Aryl Systems

The specific identity and position of substituents on a benzene ring dictate its chemical behavior. In 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene, the interplay between the halogen (fluoro, chloro) and alkoxy (methoxy, benzyloxy) groups defines the molecule's electronic and steric landscape.

Electronic and Steric Effects of Halogen and Alkoxy Substituents on Aromatic Systems

Substituents influence the reactivity of a benzene ring through a combination of inductive and resonance effects. libretexts.org The inductive effect involves the withdrawal or donation of electrons through the sigma (σ) bond, based on electronegativity, while the resonance effect involves the donation or withdrawal of electrons through the pi (π) system. openstax.orglibretexts.org

Alkoxy Groups (-OR): The methoxy (B1213986) group (-OCH₃) is considered an activating group. wikipedia.org While the highly electronegative oxygen atom withdraws electron density inductively, its lone pair of electrons strongly donates into the aromatic π-system through resonance. openstax.orglibretexts.org This resonance donation is the dominant effect, increasing the electron density of the ring (especially at the ortho and para positions) and making it more reactive toward electrophiles. libretexts.orglibretexts.org A methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. libretexts.org

The steric bulk of substituents also plays a critical role, potentially hindering attack at the positions adjacent (ortho) to a large group. libretexts.org

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OCH₃ (Methoxy)Electron-withdrawingStrongly electron-donatingActivatingOrtho, Para
-Cl (Chloro)Strongly electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para
-F (Fluoro)Strongly electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para

Unique Contributions of Fluorine in Organic Synthesis and Materials Science

The inclusion of fluorine in organic molecules imparts a range of distinctive and valuable properties, largely due to the strength and polarity of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. rsc.orgwikipedia.org

Organofluorine compounds often exhibit high thermal and chemical stability. rsc.orgwikipedia.org This robustness makes them suitable for applications in demanding environments. nih.gov The strategic incorporation of fluorine is a key strategy in the development of advanced materials. researchgate.net Fluorinated compounds are used in a wide array of applications, including the synthesis of fluoropolymers like Teflon, surfactants, and liquid crystals. rsc.orgwikipedia.orgman.ac.uk The unique properties conferred by fluorine are summarized below.

PropertyConsequence/Application
High C-F Bond Strength Increased thermal and oxidative stability. rsc.orgwikipedia.org
High Electronegativity Alters acidity and basicity of nearby functional groups. wikipedia.org
Low Polarity/Weak Intermolecular Forces Leads to low surface tension and unique solubility ("fluorous" chemistry). rsc.orgwikipedia.org
Small van der Waals Radius Fluorine can act as a bioisostere for hydrogen, but with different electronic properties. nih.gov

Problem Statement: Synthetic Challenges for Asymmetrically Substituted Benzene Derivatives

The synthesis of polysubstituted benzenes, particularly those with an asymmetric arrangement of functional groups like this compound, presents significant challenges. sciencedaily.com The primary difficulty lies in controlling the regioselectivity—the position at which new substituents are introduced.

The success of a multi-step synthesis depends critically on the order in which the reactions are performed. pressbooks.publibretexts.org The directing effects of the substituents already on the ring govern the placement of the next incoming group. fiveable.melibretexts.org When multiple groups with different directing effects are present, predicting the outcome becomes complex. For instance, an activating ortho-, para-director and a deactivating meta-director can lead to a mixture of products that are often difficult and costly to separate. fiveable.me

Furthermore, the reactivity of the ring is altered at each step. Strongly deactivating groups can make subsequent electrophilic substitution reactions, such as Friedel-Crafts reactions, very difficult or impossible to achieve. libretexts.orglibretexts.org Therefore, chemists must devise synthetic routes by carefully considering the electronic and steric properties of each intermediate, often working backward from the target molecule in a process known as retrosynthetic analysis. pressbooks.publibretexts.org The lack of a general method to access asymmetrically multi-substituted benzenes with complete positional control has historically been a major impediment in organic synthesis. sciencedaily.com

Regioselectivity and Orthogonal Functionalization Strategies

The concept of regioselectivity , or the control of the site of chemical reaction, is paramount in the synthesis of polysubstituted aromatic compounds. For a hypothetical molecule like this compound, the directing effects of the existing substituents would play a crucial role in any subsequent functionalization reactions.

Orthogonal functionalization is a powerful strategy that allows for the selective modification of one functional group in the presence of others. This is achieved by using reagents and reaction conditions that are specific to a particular group, leaving the others intact. In the context of our target molecule, the distinct nature of the benzyloxy, chloro, fluoro, and methoxy groups would, in principle, allow for a range of selective transformations.

For instance, the benzyloxy group can be cleaved under specific hydrogenolysis conditions, which would likely not affect the other substituents, thus revealing a hydroxyl group for further reactions. The chloro and fluoro groups offer handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, with the reactivity often being tunable based on the choice of catalyst and reaction conditions. The methoxy group is generally stable but can be cleaved under harsh acidic conditions if required.

A plausible, though unconfirmed, synthetic approach to this compound would likely involve a multi-step sequence starting from a simpler, commercially available substituted phenol (B47542) or anisole (B1667542) derivative. The assembly of the substituents would need to be carefully orchestrated, taking into account their directing effects in electrophilic aromatic substitution reactions or by employing directed ortho-metalation strategies.

A hypothetical retrosynthetic analysis might start by disconnecting the benzyloxy group, suggesting a late-stage etherification of a corresponding phenol. The synthesis of this phenol intermediate, 3-chloro-2-fluoro-4-methoxyphenol (B6359222), would itself be a significant synthetic challenge, likely requiring a sequence of halogenation, fluorination, and methoxylation reactions on a suitable precursor.

To illustrate the principles of regioselective synthesis in related systems, consider the synthesis of substituted aryl ethers from readily available precursors. The following table outlines general approaches to introduce specific substituents onto an aromatic ring, which could be conceptually applied to the synthesis of our target molecule.

Reaction Type Reagents and Conditions Functionality Introduced/Modified Key Considerations for Regioselectivity
Williamson Ether Synthesis Alkyl halide, Base (e.g., K₂CO₃, NaH)Alkoxy or Benzyloxy groupPosition of the precursor hydroxyl group dictates the ether position.
Electrophilic Halogenation Cl₂, Br₂, I₂ with Lewis AcidChloro, Bromo, Iodo groupDirected by existing activating/deactivating groups.
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., MeO⁻), Electron-withdrawing groups on ringMethoxy or other nucleophilic groupsRequires strong electron-withdrawing groups ortho/para to the leaving group.
Directed ortho-Metalation (DoM) Strong base (e.g., n-BuLi), Directing group (e.g., OMe)Various electrophiles can be introducedThe directing group dictates the position of metalation and subsequent functionalization.
Cross-Coupling Reactions (e.g., Suzuki) Boronic acid/ester, Palladium catalyst, BaseAryl or Alkyl groupPosition of the halide or triflate determines the coupling site.

Efficiency and Scalability Considerations for Complex Molecule Synthesis

Scalability refers to the ability to perform a synthesis on a larger scale, moving from milligram quantities in a research laboratory to kilogram or even ton quantities for industrial production. A scalable synthesis should utilize safe, readily available, and inexpensive reagents and solvents. The reaction conditions should be manageable on a large scale, avoiding, for example, extremely high or low temperatures, high pressures, or the use of highly toxic or explosive materials.

While no specific data exists for the target compound, general principles of process chemistry suggest that a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient and scalable than a long, linear sequence.

The following table highlights key parameters that are considered when evaluating the efficiency and scalability of a synthetic process for complex aromatic compounds.

Parameter Description Importance in Advanced Synthesis
Overall Yield The final amount of product obtained relative to the theoretical maximum.A primary indicator of the efficiency of the entire synthetic sequence.
Atom Economy The measure of how many atoms from the starting materials are incorporated into the final product.High atom economy minimizes waste and improves sustainability.
Step Economy The number of individual chemical transformations required to synthesize the target molecule.Fewer steps generally lead to higher overall yields and reduced costs.
Reagent and Solvent Selection The choice of chemicals used in the synthesis.Impacts cost, safety, and environmental footprint. Scalable processes favor inexpensive and safe materials.
Purification Methods The techniques used to isolate and purify the product at each step.Chromatography is common in the lab but can be challenging and costly to scale up. Crystallization is often preferred for large-scale production.
Process Safety The assessment and mitigation of potential hazards associated with the synthesis.A critical consideration for any scalable process to ensure safe operation.

Properties

IUPAC Name

2-chloro-3-fluoro-1-methoxy-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-17-11-7-8-12(14(16)13(11)15)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYBPWYQSEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Precursor Selection for 1 Benzyloxy 3 Chloro 2 Fluoro 4 Methoxybenzene

Identification of Key Disconnections and Target Synthons

The initial step in the retrosynthetic analysis of 1-(benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene is to identify the most strategic bond disconnections. This process simplifies the target molecule into hypothetical charged fragments called synthons, which then correspond to commercially available or easily synthesized reagents known as synthetic equivalents.

The target molecule contains two aryl ether linkages: a benzyloxy group and a methoxy (B1213986) group. Disconnection of these C-O bonds is a common and effective retrosynthetic strategy. lkouniv.ac.in

Benzyloxy Group Disconnection: The bond between the aromatic ring and the benzyloxy group can be disconnected. This leads to a phenolic synthon and a benzyl (B1604629) cation synthon. The corresponding synthetic equivalents would be a substituted phenol (B47542) and a benzyl halide (e.g., benzyl bromide or benzyl chloride). This disconnection is favorable as the formation of this ether bond can be readily achieved through a Williamson ether synthesis. wikipedia.orgyoutube.com This reaction involves the S_N2 attack of a phenoxide ion on a primary alkyl halide. wikipedia.org

Methoxy Group Disconnection: Similarly, the C-O bond of the methoxy group can be disconnected. This would generate a different phenolic synthon and a methyl cation synthon. The synthetic equivalents are a phenol and a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide.

Considering both ether disconnections, the benzyloxy group is often installed later in the synthesis due to the relative stability of the benzyl protecting group, which can be cleaved under specific conditions if necessary. youtube.com

The presence of chloro and fluoro substituents on the aromatic ring offers additional disconnection points. The formation of carbon-halogen bonds can be achieved through various methods, including electrophilic halogenation. nih.govresearchgate.net

C-Cl Bond Disconnection: Disconnecting the carbon-chlorine bond suggests an electrophilic chlorination reaction on a suitably activated benzene (B151609) ring. The directing effects of the other substituents on the ring will determine the feasibility and regioselectivity of this step.

C-F Bond Disconnection: The carbon-fluorine bond can also be a point of disconnection. Introducing a fluorine atom onto an aromatic ring can be more challenging than other halogens and often requires specific reagents or multi-step procedures, such as the Balz-Schiemann reaction involving diazonium salts. wikipedia.orgjscimedcentral.com

The relative positions of the halogen atoms and the ether groups are crucial in determining the order of these bond formations to ensure the desired substitution pattern.

Evaluation of Accessible and Industrially Relevant Starting Materials

A successful synthesis relies on the availability and cost-effectiveness of the starting materials. Therefore, the evaluation of potential precursors is a critical aspect of the retrosynthetic analysis.

Substituted anisoles and fluorobenzenes are attractive starting materials due to their commercial availability and well-established reactivity. jscimedcentral.comresearchgate.netfigshare.comdatamintelligence.comwikipedia.orggoogle.comepo.orgnih.govchemrxiv.org

Substituted Anisoles: Anisole (B1667542) and its derivatives are common precursors in organic synthesis. wikipedia.orgresearchgate.netgoogle.com The methoxy group is an ortho-, para-director in electrophilic aromatic substitution reactions, which can be utilized to introduce other substituents in the desired positions. wikipedia.org For instance, starting with a substituted anisole could facilitate the regioselective introduction of the chloro and fluoro groups.

Fluorobenzene Derivatives: Fluorobenzene and its derivatives are also valuable starting materials, particularly in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgjscimedcentral.comdatamintelligence.com The fluorine atom can influence the reactivity of the aromatic ring and provide unique properties to the final molecule. A synthetic route could commence with a fluorinated benzene ring, followed by the introduction of the other functional groups.

The formation of the benzyloxy ether linkage is a key step in the synthesis. The Williamson ether synthesis is a reliable method for this transformation. wikipedia.orglibretexts.org

Benzylic Halides: Benzyl chloride and benzyl bromide are readily available and highly reactive electrophiles for the Williamson ether synthesis. youtube.com Their reaction with a phenoxide nucleophile proceeds efficiently under mild conditions.

Benzylic Alcohols: Benzyl alcohol is another common and inexpensive starting material. researchgate.net It can be converted to a benzyl halide or used directly in other etherification methods. For example, direct coupling of alcohols can be achieved under certain catalytic conditions. organic-chemistry.org

The accessibility and reactivity of these benzylic reagents make the formation of the benzyloxy group a straightforward transformation.

Optimization of Retrosynthetic Pathways for Convergent Synthesis

A convergent synthesis is generally more efficient than a linear synthesis as it involves the separate synthesis of key fragments that are then combined in the final steps. libretexts.orgyoutube.comkhanacademy.orgpearson.comlibretexts.org For this compound, a convergent approach would involve the synthesis of a substituted phenolic intermediate, which is then coupled with a benzylic component.

A plausible retrosynthetic pathway is outlined below:

Final Step: The final bond formation is the aryl C-O ether bond of the benzyloxy group. This disconnects the target molecule into 1-chloro-2-fluoro-4-methoxy-phenol and a benzyl halide .

Intermediate Phenol Synthesis: The synthesis of the key phenolic intermediate, 1-chloro-2-fluoro-4-methoxy-phenol, can be approached from a simpler, commercially available starting material. A potential precursor is a substituted anisole, for example, 2-fluoro-4-methoxyphenol .

Chlorination: The introduction of the chlorine atom can be achieved through electrophilic chlorination of 2-fluoro-4-methoxyphenol. The directing effects of the hydroxyl and methoxy groups (both ortho-, para-directing) and the fluoro group (ortho-, para-directing but deactivating) would need to be carefully considered to achieve the desired regioselectivity.

Synthetic Methodologies for the Preparation of 1 Benzyloxy 3 Chloro 2 Fluoro 4 Methoxybenzene and Its Key Intermediates

Strategies for Introducing Methoxy (B1213986) and Benzyloxy Groups

The formation of the two ether linkages—methoxy and benzyloxy—on the aromatic ring is a critical aspect of the synthesis. Chemists can employ several robust methods, including nucleophilic aromatic substitution, the Williamson ether synthesis, and modern palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for installing alkoxy groups onto an aromatic ring, provided the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the synthesis of a precursor to 1-(benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene, one could envision an SNAr reaction on a highly halogenated and nitrated benzene (B151609) derivative, such as 1,3-dichloro-2-fluoro-4-nitrobenzene. The nitro group provides strong activation, facilitating the displacement of one of the chlorine atoms by a methoxide (B1231860) nucleophile.

SNAr Reaction Scheme
Figure 1: General scheme for introducing a methoxy group via SNAr on an activated dichlorofluoronitrobenzene precursor.
Optimization of Reaction Conditions (e.g., solvent, base, temperature)

The efficiency of SNAr reactions is highly dependent on the reaction conditions. The choice of solvent, base, and temperature must be carefully optimized to achieve high yields and selectivity.

Solvent: Polar aprotic solvents are preferred as they can solvate the cation of the nucleophile salt (e.g., Na⁺ of sodium methoxide) while leaving the nucleophile relatively "bare" and highly reactive. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).

Base: A base is required to generate the alkoxide nucleophile if starting from an alcohol, or it can be part of the nucleophilic salt itself (e.g., NaOMe). In reactions with phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol (B47542), making it a potent nucleophile. masterorganicchemistry.com

Temperature: These reactions often require elevated temperatures, typically ranging from 50 to 190 °C, to overcome the activation energy associated with disrupting the aromaticity of the benzene ring in the first step of the mechanism. chemicalbook.comgoogle.com

The following table summarizes typical conditions for SNAr reactions on related substrates.

ReactantNucleophileBaseSolventTemperature (°C)Yield (%)Reference
4-Fluorobenzaldehyde4-MethoxyphenolK₂CO₃DMSO14083 masterorganicchemistry.com
1,3-Dichloro-4-nitrobenzeneKF-IL-Catalyst-- researchgate.net
1,3-Dichloro-5-methylbenzeneNaOMe-DMSO10067-
Role of Leaving Groups in SNAr Processes

In the context of SNAr reactions, the typical trend for leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the order is generally F > Cl > Br > I. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. youtube.com Fluorine, being the most electronegative halogen, creates the most electrophilic (electron-poor) carbon center, which strongly attracts the incoming nucleophile and thus accelerates the reaction rate. youtube.com This "element effect" makes fluorinated aromatics excellent substrates for SNAr. In a molecule with both fluoro and chloro substituents, the fluoro group is often preferentially displaced if steric and electronic factors are favorable. However, in a precursor like 1,3-dichloro-2-fluoro-4-nitrobenzene, the chloro group ortho to the activating nitro group is rendered highly susceptible to substitution. researchgate.net

Williamson Ether Synthesis Approaches with Substituted Phenols

The Williamson ether synthesis is a classic and highly reliable method for forming ethers, proceeding via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This approach is particularly well-suited for introducing the benzyloxy group in the final step of the synthesis of this compound. The synthesis would involve the deprotonation of a key intermediate, 3-chloro-2-fluoro-4-methoxyphenol (B6359222), to form a phenoxide ion. This potent nucleophile would then displace a halide from a primary alkyl halide, such as benzyl (B1604629) bromide or benzyl chloride.

The reaction is typically carried out in the presence of a base to deprotonate the phenol. For phenols, moderately strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often sufficient. orgchemres.org The choice of solvent can range from polar protic solvents like ethanol (B145695) to polar aprotic solvents like DMF or DMSO. masterorganicchemistry.comorgchemres.org The use of a primary benzylic halide is crucial, as secondary or tertiary halides would lead to competing elimination reactions. wikipedia.org

Williamson Ether Synthesis Scheme
Figure 2: Proposed Williamson ether synthesis to form the target compound from a key phenolic intermediate.

Palladium-Catalyzed C-O Cross-Coupling Reactions (Buchwald-Hartwig type etherification)

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C–O bond formation, a transformation known as Buchwald-Hartwig etherification. organic-chemistry.orgwikipedia.org This method offers a valuable alternative to classical methods and often proceeds under milder conditions with a broader substrate scope.

The reaction couples an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, reaction with the alkoxide/phenoxide, and reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst.

This methodology could be applied in two ways for the synthesis of this compound:

Coupling of a 1,3-dichloro-2-fluoro-4-methoxybenzene intermediate with benzyl alcohol.

Coupling of a 3-chloro-2-fluoro-4-methoxyphenol intermediate with benzyl bromide.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. A variety of bulky, electron-rich phosphine ligands have been developed for this purpose. wikipedia.orgresearchgate.net

Aryl HalideAlcohol/PhenolCatalyst/LigandBaseSolventYield (%)
β-ChloroacroleinsLactamsPd(OAc)₂/BINAPCs₂CO₃TolueneHigh
Aryl HalidesPrimary AminesPd₂(dba)₃/XPHOS--High
5-bromo-2-chloro-3-fluoropyridineSecondary AminesPd₂(dba)₃/Xantphos--High

Introduction and Functionalization of Halogen Substituents (Chloro and Fluoro)

The regioselective introduction of chlorine and fluorine onto the benzene ring is a non-trivial challenge that requires careful strategic planning. The synthesis could begin with an already halogenated starting material or involve the sequential introduction of the halogens onto a simpler aromatic core.

Electrophilic Aromatic Substitution: The direct chlorination of a methoxy- or benzyloxy-substituted benzene ring can be achieved through electrophilic aromatic substitution using reagents like chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). youtube.com The existing ether groups are strong ortho-, para-directors. However, achieving the specific 3-chloro, 2-fluoro substitution pattern on a 1-benzyloxy-4-methoxybenzene precursor via this method would be challenging due to a lack of regiocontrol, likely leading to a mixture of isomers.

Sandmeyer Reaction: A more controlled method for introducing a chlorine atom is the Sandmeyer reaction. wikipedia.orgnih.gov This process involves the conversion of a primary aromatic amine (aniline) into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom via a radical-nucleophilic mechanism. wikipedia.org This strategy would require the synthesis of a precursor like 3-amino-2-fluoro-4-methoxy-benzyloxybenzene. A patent for a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, demonstrates a multi-step sequence involving nitration, reduction to an aniline, bromination, and then a Sandmeyer-type reaction, showcasing the industrial utility of this approach. google.com

Ortho-lithiation (Directed Metalation): Ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the ring, such as a methoxy group, can direct a strong organolithium base (e.g., n-butyllithium or s-butyllithium) to deprotonate the adjacent ortho position. uwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic halogen source, such as hexachloroethane (B51795) (for Cl) or N-fluorobenzenesulfonimide (NFSI, for F), to install the halogen at a specific site. Research has shown that even a fluorine substituent can act as a directing group for lithiation. epfl.ch The α-lithiobenzyloxy group has also been shown to act as a directed metalation group, further expanding the possibilities for this strategy. researchgate.net

Halogen Exchange (Halex) Reactions: The introduction of fluorine can sometimes be accomplished via a halogen exchange reaction, where a different halogen (typically chlorine) is displaced by fluoride (B91410) ions (e.g., from KF). google.com This reaction is a type of SNAr and is most effective when the leaving group is activated by ortho or para electron-withdrawing groups. For instance, the fluorination of 1,3-dichloro-4-nitrobenzene shows that the chlorine ortho to the nitro group is more readily displaced by fluoride than the para chlorine. researchgate.net

By strategically combining these diverse synthetic methodologies, a skilled organic chemist can construct a viable pathway to the complex, multi-substituted aromatic target, this compound.

Direct Halogenation and Fluorination Methodologies

Direct halogenation and fluorination are fundamental strategies for introducing halogen atoms onto an aromatic core. The choice of method depends on the desired halogen, the nature of the substituents already present on the ring, and the required regioselectivity.

Electrophilic aromatic substitution is a classic and widely used method for the chlorination and bromination of benzene rings. msu.edumsu.edu The reaction involves the attack of the electron-rich aromatic ring on a potent electrophile. lumenlearning.com For chlorination, molecular chlorine (Cl₂) itself is often not electrophilic enough to react with aromatic rings, especially those that are not highly activated. masterorganicchemistry.com Therefore, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required. lumenlearning.commasterorganicchemistry.com

The mechanism proceeds in two main steps:

Generation of the Electrophile: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that can be attacked by the benzene ring. masterorganicchemistry.com

Substitution: The aromatic ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.eduminia.edu.eg In a subsequent fast step, a base removes a proton from the carbon bearing the new chlorine atom, restoring the ring's aromaticity and yielding the chlorinated product. msu.edu

In the context of synthesizing this compound, this method could be applied to a precursor such as 1-(benzyloxy)-2-fluoro-4-methoxybenzene. The regiochemical outcome of the chlorination would be dictated by the directing effects of the existing substituents. The benzyloxy and methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects would determine the final position of the incoming chlorine atom.

The introduction of fluorine into aromatic molecules has been revolutionized by the development of modern electrophilic fluorinating agents. chinesechemsoc.orgoup.com Traditional methods using reagents like elemental fluorine (F₂) are often hazardous and lack selectivity. rsc.orgbenthambooks.com Contemporary reagents are typically N-F compounds that are stable, easier to handle, and provide greater control over reactions. oup.comrsc.org

These "N-F" reagents act as a source of an electrophilic fluorine atom ("F+"). The reaction with an aromatic compound generally follows the standard electrophilic aromatic substitution mechanism. This approach is particularly useful for the late-stage fluorination of complex molecules. For a potential precursor like 1-(benzyloxy)-3-chloro-4-methoxybenzene, direct fluorination using one of these reagents could be a viable strategy to install the fluorine atom at the desired position, guided by the directing effects of the existing groups.

Below is a table of commonly used modern electrophilic fluorinating reagents.

Reagent NameAcronymStructure
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor[F-TEDA][BF₄]₂
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NF
N-Fluoro-2,4,6-trimethylpyridinium triflateF-TMP-OTf
N-Fluoropyridinium saltsNFPY

Halogen Exchange Reactions (e.g., Finkelstein-type)

Halogen exchange (Halex) reactions provide an alternative route for the synthesis of fluoroaromatic compounds by replacing a different halogen, typically chlorine, with fluorine. wikipedia.org This process is a form of nucleophilic aromatic substitution, where a fluoride salt acts as the nucleophile. While the Finkelstein reaction classically refers to the conversion of alkyl halides, the underlying principle of halide exchange is applied to aromatic systems. cas.cn

The reaction is typically carried out under harsh conditions, requiring high temperatures (150-250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. wikipedia.orggoogle.com Anhydrous alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), are used as the fluorine source. wikipedia.org

The viability of the Halex process is strongly influenced by the electronic nature of the aromatic ring. The reaction is most efficient when the ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving halogen, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org For an electron-rich substrate, such as a precursor to this compound, this reaction pathway may be less favorable unless other activating features are present in the molecule.

Site-Selective Halogenation in Polysubstituted Systems

Achieving site-selectivity during the halogenation of a polysubstituted benzene ring is a significant synthetic challenge. mdpi.com The position of the incoming electrophile is determined by the cumulative directing effects of the substituents already on the ring. fiveable.me Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing.

In a precursor to the target molecule, the substituents would exert the following influences:

-OCH₂Ph (Benzyloxy): Activating, ortho-, para-directing.

-OCH₃ (Methoxy): Activating, ortho-, para-directing.

-F (Fluoro): Deactivating, ortho-, para-directing.

When multiple directing groups are present, the final regiochemical outcome depends on a hierarchy of these effects. Generally, strongly activating groups have a dominant influence. Steric hindrance can also play a crucial role, potentially favoring substitution at the less hindered positions. fiveable.me For instance, in the chlorination of a molecule like 1-(benzyloxy)-2-fluoro-4-methoxybenzene, the powerful activating nature of the benzyloxy and methoxy groups would strongly direct the incoming chlorine to one of the available ortho or para positions, modulated by the presence of the fluorine atom and steric factors.

The directing effects of the relevant functional groups are summarized in the table below.

SubstituentTypeDirecting Effect
-OCH₂Ph (Benzyloxy)Strongly ActivatingOrtho, Para
-OCH₃ (Methoxy)Strongly ActivatingOrtho, Para
-F, -ClDeactivatingOrtho, Para

Regioselective Functionalization of the Benzene Core

To overcome the limitations of regiocontrol in electrophilic aromatic substitution, strategies have been developed that allow for the functionalization of specific C-H bonds. These methods offer a higher degree of precision in the synthesis of complex polysubstituted benzenes.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directed metalation group" (DMG) on the benzene ring. A DMG is a functional group containing a heteroatom (typically O or N) that can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org

The general mechanism involves:

Coordination: The heteroatom of the DMG coordinates to the lithium atom of the organolithium base.

Deprotonation: This coordination directs the base to deprotonate the C-H bond at the adjacent ortho position, which is the closest C-H bond, forming a stabilized aryllithium intermediate. wikipedia.org

Electrophilic Quench: The aryllithium species then reacts with an added electrophile (E+), resulting in the substitution of the lithium with the electrophile exclusively at the ortho position. baranlab.org

Both benzyloxy and methoxy groups are effective DMGs. wikipedia.org Research has shown that an α-lithiobenzyloxy group can function as a DMG, and this directing effect is enhanced when a methoxy group is present at the meta position. nih.govresearchgate.net This makes DoM a highly relevant and precise strategy for the synthesis of this compound. For example, starting with 1-(benzyloxy)-4-methoxybenzene, one could use DoM to introduce a fluorine atom specifically at the 2-position. A subsequent halogenation or a second DoM sequence could then be used to install the chlorine atom at the 3-position, providing excellent regiochemical control that might not be achievable through conventional electrophilic substitution.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the synthesis of complex organic molecules. rsc.orgnih.gov This approach allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgiitm.ac.in In the context of synthesizing polysubstituted aromatic compounds like this compound, C-H activation can be instrumental in introducing key substituents with high precision.

The regioselectivity of C-H activation is often guided by the presence of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond. nih.gov For fluorinated aromatic compounds, the fluorine atom itself can act as a directing group, influencing the site of C-H functionalization. acs.org The electronic properties of fluorine can enhance the acidity of ortho C-H bonds, making them more susceptible to activation by a transition metal catalyst. acs.org Research in this area has led to the development of various catalytic systems, often employing metals such as palladium, rhodium, and ruthenium, for the selective functionalization of C-H bonds in fluoroarenes. rsc.orgrsc.org

The development of these methodologies is crucial for accessing a wide range of fluorinated building blocks, which are of significant interest in medicinal chemistry and materials science. rsc.org The ability to selectively introduce functional groups onto a fluorinated benzene ring through C-H activation provides a versatile tool for the synthesis of complex targets.

Control of Electrophilic Aromatic Substitution Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is a critical factor in the synthesis of polysubstituted benzenes. studysmarter.co.uk The directing effects of the substituents already present on the aromatic ring determine the position of the incoming electrophile. libretexts.orgunacademy.comlibretexts.org These effects are governed by a combination of inductive and resonance contributions. studysmarter.co.uklibretexts.org

In a molecule with multiple substituents, such as the precursors to this compound, predicting the site of substitution can be complex. Generally, the most activating group dictates the regioselectivity. masterorganicchemistry.com Activating groups, which are typically electron-donating, direct incoming electrophiles to the ortho and para positions. quizlet.comaakash.ac.in Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position. libretexts.orgunacademy.com

The interplay of multiple directing groups can lead to a mixture of products. masterorganicchemistry.com Therefore, careful control over reaction conditions and the choice of reagents is necessary to achieve the desired regioselectivity. researchgate.net In some cases, protecting groups can be employed to block certain positions on the ring, thereby directing the electrophile to the desired location. acs.org Computational methods are also increasingly being used to predict the regioselectivity of EAS reactions, providing valuable insights for synthetic planning. acs.org

Substituent GroupDirecting EffectActivating/Deactivating
-OH, -OROrtho, ParaStrongly Activating
-NH2, -NHR, -NR2Ortho, ParaStrongly Activating
-AlkylOrtho, ParaWeakly Activating
-Halogens (F, Cl, Br, I)Ortho, ParaWeakly Deactivating
-NO2, -CN, -SO3HMetaStrongly Deactivating
-CHO, -CORMetaModerately Deactivating

Development of Novel Synthetic Routes and Catalyst Systems

The development of novel synthetic routes and catalyst systems is driven by the need for more efficient, sustainable, and cost-effective chemical processes. This is particularly relevant in the pharmaceutical and fine chemical industries, where the synthesis of complex molecules often involves multiple steps and the use of expensive or hazardous reagents. scientificupdate.com

Exploration of Metal-Free or Greener Synthetic Alternatives

In recent years, there has been a significant push towards the development of "green" synthetic methodologies that minimize waste and reduce environmental impact. pnas.orgcambridgescholars.com This includes the exploration of metal-free reactions, which avoid the use of potentially toxic and expensive transition metal catalysts. nih.govacs.org For the synthesis of aryl ethers, for example, metal-free methods using diaryliodonium salts have been developed as an alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org

The use of environmentally benign solvents, such as water or biomass-derived solvents, is another key aspect of green chemistry. pnas.orgsigmaaldrich.com Reactions performed in water can offer advantages in terms of cost, safety, and environmental impact. nih.govacs.org Additionally, the development of solvent-free reaction conditions is a highly desirable goal, as it can significantly reduce the amount of waste generated. cambridgescholars.com The principles of green chemistry also emphasize the use of renewable feedstocks and the design of energy-efficient processes. researchgate.net

Catalyst Screening and Optimization for Efficiency and Selectivity

The efficiency and selectivity of a catalytic reaction are highly dependent on the choice of catalyst and reaction conditions. youtube.com Catalyst screening is a crucial step in the development of any new catalytic process, as it allows for the identification of the most active and selective catalyst for a particular transformation. chemrxiv.orgresearchgate.net High-throughput screening techniques can be used to rapidly evaluate a large number of catalysts, accelerating the optimization process.

Once a promising catalyst has been identified, further optimization of the reaction conditions is necessary to maximize the yield and selectivity of the desired product. researchgate.net This may involve adjusting parameters such as temperature, pressure, solvent, and the concentration of reactants and catalysts. Computational methods can also be employed to guide catalyst design and to gain a better understanding of the reaction mechanism, which can aid in the optimization process. chemrxiv.org

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. rsc.org A process that works well on a small scale may not be feasible or economical on a larger scale. Therefore, careful consideration of process development and scale-up is essential for the successful commercialization of a chemical product. researchgate.netvisimix.com

Reaction Optimization for Yield and Purity

Optimizing a chemical reaction for yield and purity is a primary goal of process development. zamann-pharma.compharmamanufacturing.com This involves a systematic investigation of the reaction parameters to identify the conditions that provide the best balance between these two factors. blazingprojects.comlucideon.com High-purity intermediates are crucial in pharmaceutical manufacturing to minimize side reactions and simplify the purification of the final active pharmaceutical ingredient. nbinno.com

Statistical methods, such as Design of Experiments (DoE), can be used to efficiently explore the effects of multiple variables on the reaction outcome. scientificupdate.com This data-driven approach allows for a more thorough understanding of the process and can help to identify the optimal operating conditions. pharmamanufacturing.com The use of high-quality starting materials is also critical for ensuring the purity of the final product. nbinno.com

ParameterConsiderations for Optimization
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions and decomposition.
PressureImportant for reactions involving gases. Can influence reaction equilibrium and rate.
ConcentrationCan impact reaction kinetics and selectivity. High concentrations may lead to solubility issues or side reactions.
Catalyst LoadingHigher loading can increase reaction rate but also cost. Optimization involves finding the minimum effective amount.
SolventCan affect solubility, reactivity, and selectivity. The choice of solvent also has environmental and safety implications.
Reaction TimeNeeds to be sufficient for the reaction to go to completion but not so long that side reactions or product degradation occur.

Development of Purification Protocols for Intermediates and Final Compound

The successful synthesis of this compound relies heavily on the purity of its precursors and the final compound. The development of robust purification protocols is therefore essential to remove unreacted starting materials, reagents, and by-products generated during the synthesis. These protocols often involve a combination of aqueous work-up procedures, crystallization, and chromatographic techniques tailored to the specific physicochemical properties of each compound.

Purification of Key Intermediates

The synthetic route to the target compound involves several key intermediates, with substituted phenols being critical precursors. For instance, a common intermediate such as 2-chloro-6-fluorophenol (B1225318) or a related methoxylated analogue requires careful purification after its synthesis. A typical protocol involves separating the organic product from the aqueous reaction mixture. This is often achieved by acidifying the mixture to ensure the phenol is in its neutral, less water-soluble form, followed by extraction into an organic solvent. guidechem.com

Following extraction, the crude intermediate is typically purified further. For solid intermediates, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. Liquid intermediates may be purified by distillation under reduced pressure.

Table 1: Illustrative Purification Protocol for a Phenolic Intermediate

StepProcedurePurpose
1. Quenching & pH Adjustment The reaction mixture is cooled and dilute hydrochloric acid (HCl) is added to adjust the pH to approximately 5-6.To neutralize the reaction and ensure the phenolic compound is protonated, reducing its solubility in the aqueous phase. guidechem.com
2. Extraction The acidified mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.To transfer the desired organic intermediate from the aqueous layer to the organic layer.
3. Washing The combined organic layers are washed with water and then with brine (saturated NaCl solution).To remove residual acid and inorganic salts.
4. Drying The organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) and then filtered.To remove residual water from the organic solvent. chemicalbook.com
5. Concentration The solvent is removed under reduced pressure using a rotary evaporator.To isolate the crude product.
6. Final Purification The crude product is purified by either vacuum distillation (for liquids) or recrystallization (for solids).To remove closely related impurities and achieve high purity.

Purification of the Final Compound

The final step in the synthesis is typically a Williamson ether synthesis, reacting a phenolic intermediate with benzyl bromide to form the target compound, this compound. organic-chemistry.org After the reaction is complete, the crude product mixture contains the desired benzyl ether, unreacted starting materials, and by-products.

Purification of aryl benzyl ethers commonly involves an initial aqueous work-up similar to that for the intermediates, followed by purification using column chromatography. chemicalbook.comias.ac.in Flash column chromatography on silica (B1680970) gel is a particularly effective method for separating the final product from impurities due to differences in polarity. orgsyn.org The selection of the mobile phase (eluent) is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often employed, sometimes using a gradient of increasing polarity to elute the different components from the column. ias.ac.inorgsyn.org

Table 2: Example Flash Column Chromatography Parameters for this compound

ParameterSpecificationRationale
Stationary Phase Silica Gel (100–200 mesh)A standard polar stationary phase suitable for separating moderately polar organic compounds. ias.ac.in
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5)Starts with a non-polar eluent to wash through non-polar impurities, then gradually increases polarity to elute the slightly more polar product, leaving highly polar impurities on the column.
Sample Loading The crude product is dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent and loaded onto the column.To ensure the sample is applied to the column in a narrow band for optimal separation.
Elution Monitoring Thin-Layer Chromatography (TLC)Fractions are collected and analyzed by TLC to identify which ones contain the pure product.
Post-Chromatography Fractions containing the pure product are combined and the solvent is removed under reduced pressure.To isolate the final, purified compound. chemicalbook.comorgsyn.org

The purity of the intermediates and the final compound is confirmed at each stage using analytical techniques such as ¹H NMR (Proton Nuclear Magnetic Resonance), mass spectrometry, and gas-liquid chromatography to ensure they meet the required specifications for subsequent use. chemicalbook.comgoogle.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical first step in the structural elucidation of novel compounds. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental composition and, consequently, its molecular formula.

For 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Chlorine-35, Fluorine-19, and Oxygen-16). An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Mass for this compound (C₁₄H₁₁ClFO₂)

Isotope Atomic Mass (Da) Number of Atoms Total Mass (Da)
¹²C 12.000000 14 168.000000
¹H 1.007825 11 11.086075
³⁵Cl 34.968853 1 34.968853
¹⁹F 18.998403 1 18.998403
¹⁶O 15.994915 2 31.989830

| Total | | | 265.035161 |

Note: This table represents a theoretical calculation. As of this writing, specific experimental HRMS data for this compound has not been reported in publicly accessible literature.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), and how they are connected to each other.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the benzyloxy group's phenyl ring and the methylene (B1212753) bridge.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would be crucial for assigning the carbon signals of the aromatic rings and the methoxy (B1213986) and methylene groups by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between different fragments of the molecule, such as linking the benzyloxy group to the substituted benzene (B151609) ring via the ether oxygen, and confirming the relative positions of the chloro, fluoro, and methoxy substituents.

Specific experimental 2D NMR data for this compound is not currently available in published literature.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing its chemical environment. The chemical shift of the fluorine signal is highly dependent on the electronic nature of its surroundings. The coupling patterns observed between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide definitive evidence for its position on the benzene ring relative to the other substituents.

No published ¹⁹F NMR spectrum for this compound could be located.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

There is no evidence in the current literature to suggest that a single-crystal X-ray structure has been determined for this compound.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are essential for assessing the purity of a chemical sample and for its purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. A method would be developed using a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) to separate the target compound from any starting materials, by-products, or other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram, often detected by UV-Vis absorption.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. A capillary column with an appropriate stationary phase would be selected, and the compound would be vaporized and passed through the column using an inert carrier gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

The development of such methods is crucial for ensuring that the material used in any subsequent application is of a known and high purity.

Table 2: Summary of Analytical Techniques and Purpose

Technique Purpose Information Obtained Status for C₁₄H₁₁ClFO₂
HRMS Molecular Formula Determination Precise mass-to-charge ratio, elemental composition No experimental data found
2D NMR Structural Connectivity ¹H-¹H, ¹H-¹³C, and through-space correlations No experimental data found
¹⁹F NMR Fluorine Environment Analysis Chemical shift and coupling constants for the fluorine atom No experimental data found
X-ray Crystallography Solid-State Structure Definitive 3D atomic arrangement, bond lengths/angles No crystal structure reported

Theoretical and Computational Studies of 1 Benzyloxy 3 Chloro 2 Fluoro 4 Methoxybenzene

Electronic Structure and Reactivity Predictions

The electronic character of 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene is governed by the interplay of the electronic effects of its various substituents on the benzene (B151609) ring. The methoxy (B1213986) and benzyloxy groups are generally electron-donating through resonance, while the chloro and fluoro substituents are electron-withdrawing through induction but can also exhibit some electron-donating resonance effects.

The charge distribution across the this compound molecule is non-uniform due to the differing electronegativities of the constituent atoms and the combined electronic effects of the substituents. The oxygen atoms of the methoxy and benzyloxy groups, being highly electronegative, will draw electron density towards themselves, resulting in partial negative charges. Conversely, the carbon atoms attached to these oxygens, as well as the hydrogen atoms, will carry partial positive charges.

The halogen substituents, chlorine and fluorine, are highly electronegative and will inductively withdraw electron density from the aromatic ring, leading to a localized partial positive charge on the carbon atoms to which they are attached. This inductive effect is a primary determinant of the electrostatic potential on the molecular surface. Regions of negative electrostatic potential, indicative of electron-rich areas, are expected around the oxygen and halogen atoms, making them potential sites for electrophilic attack. Conversely, regions of positive electrostatic potential will be found around the hydrogen atoms.

Computational studies on halogenated aromatic compounds have shown that the interplay of Pauli repulsion, electrostatics, dispersion, and charge transfer governs non-covalent interactions like halogen bonding. The σ-hole concept, which describes a region of positive electrostatic potential on the halogen atom opposite a covalent bond, can predict the strength of these interactions.

Table 1: Predicted Qualitative Charge Distribution in this compound

Atom/GroupPredicted Partial ChargeInfluencing Factors
Oxygen (Methoxy)NegativeHigh electronegativity
Oxygen (Benzyloxy)NegativeHigh electronegativity
ChlorineNegativeHigh electronegativity, inductive withdrawal
FluorineNegativeHigh electronegativity, inductive withdrawal
Aromatic Ring CarbonsVaried (partially positive/negative)Net effect of substituent electronic donation/withdrawal
Hydrogen AtomsPositiveLower electronegativity compared to C, O

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-donating methoxy and benzyloxy groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing halogen substituents will lower the energy of both the HOMO and LUMO. The precise energy levels and the HOMO-LUMO gap would require specific quantum chemical calculations. However, studies on similar substituted benzenes suggest that such molecules are generally reactive. A smaller HOMO-LUMO gap signifies higher polarizability and greater chemical reactivity.

Analysis of related compounds, such as 2-amino-5-chloro benzophenone, using computational methods like Density Functional Theory (DFT) has provided insights into their electronic properties and reactivity through HOMO-LUMO analysis. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics

ParameterPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively highSusceptible to electrophilic attack
LUMO EnergyRelatively lowCan act as an electron acceptor
HOMO-LUMO GapModerate to smallIndicates significant chemical reactivity

Conformational Analysis of the Benzyloxy Moiety

The rotation around the C-O bond of the benzyloxy group is subject to steric hindrance from the adjacent chloro and fluoro substituents. High-accuracy quantum chemical calculations on benzyl (B1604629) cations, anions, and radicals have shown that rotational barriers are influenced by the electronic nature of the system. nih.gov For this compound, the bulky ortho substituents (chloro and fluoro groups) would be expected to create a significant rotational barrier, favoring conformations where the benzyl group is oriented away from these substituents to minimize steric clash.

Computational studies on ortho-substituted biphenyls have demonstrated that the steric hindrance exerted by substituents significantly affects the rotational barriers. rsc.org A similar principle would apply to the benzyloxy group in this molecule. The preferred conformation would likely involve a dihedral angle that maximizes the distance between the benzyl ring and the ortho substituents on the other ring.

Intramolecular interactions play a key role in determining the most stable conformation. In this compound, potential intramolecular interactions include hydrogen bonding and van der Waals forces. While there are no classic hydrogen bond donors, weak C-H···O or C-H···F interactions might occur, influencing the preferred orientation of the benzyloxy group.

Studies on ortho-substituted benzene derivatives have highlighted the significant stabilizing effects of intramolecular interactions. mdpi.comresearchgate.net For instance, intramolecular hydrogen bonding has been shown to be a critical factor in the conformation of ortho-substituted benzoic acids and azobenzene derivatives. nih.govnih.gov In the case of this compound, repulsive steric interactions between the benzyloxy group and the ortho chloro and fluoro substituents are likely to be the dominant factor in determining the molecule's structure.

Quantum Chemical Calculations for Thermodynamic and Kinetic Properties

Quantum chemical calculations are instrumental in determining the thermodynamic and kinetic properties of molecules, such as their stability and reactivity. rsc.org These calculations can provide valuable data on enthalpy of formation, Gibbs free energy, and activation energies for various reactions.

Extensive theoretical studies on the thermochemistry of aromatic compounds have led to the development of reliable databases of thermodynamic properties. rsc.org While specific calculations for this compound are not available, the properties can be estimated using group additivity methods or by performing dedicated quantum chemical calculations using methods like DFT or ab initio calculations. rsc.org

The thermodynamic stability of the molecule will be influenced by the balance of stabilizing resonance effects from the methoxy and benzyloxy groups and the destabilizing inductive effects of the halogens. The kinetic reactivity will be dictated by the activation barriers for potential reactions, which are influenced by the electronic and steric properties of the molecule. For instance, the electron-rich nature of the aromatic ring suggests that it would be kinetically favorable for electrophilic aromatic substitution reactions.

Reaction Energetics and Activation Barriers for Proposed Transformations

The reactivity of substituted benzene derivatives is fundamentally governed by the energetics of reaction pathways, particularly the activation barriers of transition states. For a polysubstituted compound like this compound, the nature and position of each substituent collectively influence the electronic landscape of the aromatic ring, thereby dictating the energetics of potential transformations such as electrophilic aromatic substitution (EAS). msu.edu

The benzene ring in this molecule is decorated with two strong electron-donating groups (EDGs), benzyloxy (-OCH₂Ph) and methoxy (-OCH₃), and two electron-withdrawing, deactivating halogens, fluoro (-F) and chloro (-Cl). youtube.com While halogens are inductively electron-withdrawing, they also possess lone pairs that can be donated via resonance. youtube.com This complex interplay of inductive and resonance effects modulates the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during EAS, which in turn determines the activation energy of the reaction. msu.edu

The two available positions for electrophilic attack are C-5 and C-6. The energetics for an electrophile (E⁺) attacking at these positions would be different:

Attack at C-5: The incoming electrophile is positioned ortho to the methoxy group and meta to the benzyloxy and chloro groups.

Attack at C-6: The incoming electrophile is positioned ortho to the benzyloxy group and meta to the fluoro and methoxy groups.

Computational studies on simpler substituted benzenes show that strong resonance-donating groups like methoxy and benzyloxy significantly stabilize the sigma complex, thereby lowering the activation barrier for electrophilic attack, particularly at the ortho and para positions. libretexts.org Conversely, the inductively withdrawing halogens destabilize the carbocation intermediate, increasing the activation energy. youtube.com

For this compound, the activation barrier for further substitution is a result of the cumulative effects of all four groups. The powerful activating effects of the two alkoxy groups are expected to dominate, making the molecule more reactive towards EAS than benzene itself, despite the presence of two deactivating halogens. Theoretical calculations would be required to precisely quantify the activation barriers, but a qualitative analysis suggests that the transition states leading to substitution at C-5 and C-6 are significantly stabilized by resonance contributions from the adjacent alkoxy groups.

Table 1. Qualitative Effects of Substituents on the Activation Barrier for Electrophilic Aromatic Substitution
Substituent GroupElectronic EffectImpact on Sigma Complex StabilityExpected Effect on Activation Barrier (Ea)
-OCH₂Ph (Benzyloxy)Strongly Activating (Resonance Donor)Strong StabilizationDecrease
-OCH₃ (Methoxy)Strongly Activating (Resonance Donor)Strong StabilizationDecrease
-F (Fluoro)Deactivating (Inductive Withdrawer)DestabilizationIncrease
-Cl (Chloro)Deactivating (Inductive Withdrawer)DestabilizationIncrease

Computational pKa Predictions for Aromatic Hydrogens

While the C-H bonds of an unsubstituted benzene ring are weakly acidic (pKa ≈ 43 in DMSO), the acidity of aromatic protons can be significantly modulated by the electronic effects of substituents. researchgate.net Computational quantum mechanical methods, such as those based on Density Functional Theory (DFT) combined with continuum solvation models, have become powerful tools for predicting the pKa values of acidic protons, including those on aromatic rings. frontiersin.orgpeerj.comkyushu-u.ac.jp

The acidity is determined by the stability of the aryl anion formed upon deprotonation. Electron-withdrawing groups (EWGs) stabilize the negative charge of the conjugate base through inductive or resonance effects, thereby increasing the acidity of the proton (i.e., lowering its pKa value). youtube.comyoutube.com Conversely, electron-donating groups (EDGs) tend to destabilize the anion and decrease acidity.

In this compound, there are two distinct aromatic hydrogens, H-5 and H-6, whose acidities are influenced by their neighboring substituents:

H-5: This proton is flanked by the methoxy group at C-4 and a hydrogen at C-6. Its acidity is primarily influenced by the strong inductive withdrawal from the meta chloro and ortho fluoro groups, which would act to lower its pKa. The donating methoxy group at the ortho position would have a competing, acidity-decreasing effect.

H-6: This proton is situated between the benzyloxy group at C-1 and a hydrogen at C-5. Its acidity is strongly influenced by the adjacent electron-withdrawing fluoro group at C-2, which is expected to significantly increase its acidity. The benzyloxy group at the ortho position would likely decrease acidity.

Given the proximity of the highly electronegative fluorine and chlorine atoms, it is computationally predictable that both H-5 and H-6 would be considerably more acidic than the protons of unsubstituted benzene. First-principle methods can be employed to calculate the free energy change of the deprotonation reaction in a solvent like DMSO, from which the pKa can be derived. researchgate.net Precise pKa values would require specific calculations for this molecule, but based on established substituent effects, H-6 is predicted to be the more acidic of the two protons due to the powerful inductive effect of the adjacent fluorine atom.

Table 2. Predicted Relative pKa Values for Aromatic Hydrogens
ProtonKey Influencing SubstituentsPredicted Relative AcidityPredicted Relative pKa
H-5ortho-OCH₃, meta-Cl, ortho-F (to anion)Less AcidicHigher
H-6ortho-OCH₂Ph, ortho-F, meta-Cl (to anion)More AcidicLower

Investigation of Aromaticity and Substituent Effects on the Benzene Ring

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, conjugated systems like benzene. The introduction of substituents disrupts the perfect D₆h symmetry of the benzene ring, perturbing the π-electron system and thus altering the degree of aromaticity. researchgate.net This perturbation can be quantified using various computational indices, including geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetism-based methods like Nucleus-Independent Chemical Shift (NICS), and energetic methods like Aromatic Stabilization Energy (ASE). scispace.com

The this compound molecule presents a case of complex electronic interactions due to the presence of both strong π-donating alkoxy groups and electronegative, inductively withdrawing halogens. researchgate.net

Substituent Effects: The benzyloxy and methoxy groups are strong resonance donors, pushing electron density into the ring. The fluoro and chloro groups are strongly electronegative and withdraw electron density via the sigma framework (inductive effect), but they also act as weak π-donors through resonance. acs.org This creates a "push-pull" dynamic on the ring's electronic structure.

Impact on Aromaticity: Generally, any substitution that leads to a less uniform distribution of π-electron density and greater bond length alternation will decrease the aromaticity of the ring. nih.gov The strong donating and withdrawing effects in this molecule likely cause a distortion of the ring geometry from a perfect hexagon. This would result in a HOMA value lower than 1 (the value for ideal benzene), indicating a reduction in geometric aromaticity.

Table 3. General Substituent Effects on Computational Aromaticity Indices
Aromaticity IndexValue for Benzene (Reference)Effect of Electron-Donating Groups (e.g., -OCH₃)Effect of Electron-Withdrawing Halogens (e.g., -F, -Cl)Predicted Outcome for the Target Molecule
HOMA~1Decrease (closer to 0)Decrease (closer to 0)Value < 1, indicating reduced geometric aromaticity
NICS(0) (ppm)Highly Negative (e.g., ~ -8 to -10)Becomes less negativeBecomes less negativeLess negative value than benzene, indicating reduced magnetic aromaticity

Derivatization and Further Synthetic Transformations of 1 Benzyloxy 3 Chloro 2 Fluoro 4 Methoxybenzene

Site-Selective Functionalization of the Core Structure

The presence of multiple substituents on the benzene (B151609) ring of 1-(benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene, including two halogen atoms and two ether groups, allows for a range of site-selective modifications. Directed ortho-metalation and subsequent cross-coupling reactions are powerful tools to achieve this selectivity.

Directed ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this process, a directing metalation group (DMG) guides the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent at the targeted position.

For this compound, both the benzyloxy and methoxy (B1213986) groups can act as DMGs. The benzyloxy group, in particular, can facilitate ortho-lithiation. The α-lithiobenzyloxy group, generated by the reaction with a strong base like tert-butyllithium, can act as a directed metalation group, leading to the formation of an o-lithiophenyl α-lithiobenzyl ether. This directing effect is often enhanced by the presence of a meta-methoxy group. nih.govresearchgate.net

The general principle of DoM involves the coordination of the lithium atom of the organolithium reagent to the heteroatom of the DMG, which increases the acidity of the ortho-protons and facilitates their abstraction. organic-chemistry.org The resulting aryllithium species can then react with a variety of electrophiles.

Table 1: Potential Electrophiles for Quenching of Lithiated this compound

Electrophile ClassSpecific ExamplesResulting Functional Group
Alkyl HalidesMethyl iodide, Ethyl bromideAlkyl
CarbonylsAcetone, BenzaldehydeHydroxyalkyl
BoratesTrimethyl borateBoronic acid
Silyl (B83357)/Germyl HalidesDihalosilanes, DihalogermanesSilyl/Germyl
Carboxylic EstersEthyl acetateAcyl

This table represents potential transformations based on established DoM chemistry; specific yields for this compound are not available in the provided search results.

Subsequent Cross-Coupling Reactions at Remaining Halogen Sites

Following functionalization via DoM, the chloro and fluoro substituents on the aromatic ring of this compound offer further opportunities for derivatization through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are widely employed for this purpose. The relative reactivity of the C-Cl and C-F bonds can allow for selective coupling. Generally, C-Cl bonds are more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the chloro position while leaving the fluoro substituent intact for subsequent transformations.

Table 2: Potential Cross-Coupling Reactions for Functionalized this compound Derivatives

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraOrganoboron ReagentsPd catalyst, phosphine (B1218219) ligand, baseC-C
StilleOrganotin ReagentsPd catalyst, ligandC-C
Buchwald-HartwigAmines, Alcohols, ThiolsPd catalyst, phosphine ligand, baseC-N, C-O, C-S
SonogashiraTerminal AlkynesPd catalyst, Cu co-catalyst, baseC-C (alkynyl)

This table illustrates potential cross-coupling strategies. Specific reaction conditions and outcomes for derivatives of this compound would require experimental investigation.

Cleavage of Benzyloxy and Methoxy Ethers for Access to Phenols

The benzyloxy and methoxy groups in this compound serve as protecting groups for the corresponding phenols. Their selective removal is a crucial step in the synthesis of many target molecules.

Selective Debenzylation Methodologies

The cleavage of benzyl (B1604629) ethers is a common transformation in organic synthesis. A variety of methods are available, and the choice of reagent can allow for selectivity in the presence of other functional groups. For aryl benzyl ethers, methods that avoid harsh acidic or reductive conditions are often preferred to maintain the integrity of other sensitive groups on the aromatic ring.

One mild and chemoselective method for the debenzylation of aryl benzyl ethers involves the use of boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger such as pentamethylbenzene. organic-chemistry.org This approach allows for the removal of the benzyl group at low temperatures while leaving other functional groups, including some acid-sensitive and reducible groups, intact. organic-chemistry.org Another approach utilizes a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can selectively cleave benzyl ethers in the presence of silyl ethers and other functionalities. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is also a viable option, particularly for p-methoxybenzyl ethers, though it can also cleave simple benzyl ethers under certain conditions. nih.gov

Exploration of Reaction Scope and Limitations

The synthetic utility of this compound is defined by the scope and limitations of the aforementioned reactions.

The success of directed ortho-metalation is highly dependent on the choice of base, solvent, and temperature. Steric hindrance from the existing substituents can influence the accessibility of the ortho-protons and the subsequent approach of the electrophile. Competition between the directing effects of the benzyloxy and methoxy groups may also lead to mixtures of products, although in many cases, a synergistic effect can direct metalation to the position between them.

For cross-coupling reactions, the primary limitation is achieving high selectivity between the C-Cl and C-F bonds. While palladium catalysts generally favor the oxidative addition to the C-Cl bond, catalyst choice, ligand design, and reaction conditions are critical to prevent competing reactions at the C-F bond. The electronic nature of any substituents introduced via DoM can also modulate the reactivity of the remaining halogen sites.

Utility as a Building Block in the Synthesis of Complex Molecules (Non-Pharmaceutical)

While direct, large-scale industrial applications of this compound in the non-pharmaceutical sector are not extensively documented in publicly available literature, its molecular structure makes it a valuable intermediate for the synthesis of complex, functional molecules. The strategic placement of its functional groups—a cleavable benzyl ether, a reactive chloro group, a directing fluoro group, and a methoxy moiety—offers a versatile platform for derivatization.

A key transformation of this compound is its debenzylation to yield 2-chloro-3-fluoro-6-methoxyphenol. This unmasks a phenolic hydroxyl group, which is a pivotal functional group for building more complex molecular architectures. Substituted phenols are crucial precursors in the synthesis of various non-pharmaceutical materials, including certain polymers, agrochemicals, and functional dyes.

One significant application of substituted phenols is in the synthesis of benzofuran (B130515) derivatives. Benzofurans are a class of heterocyclic compounds that form the core structure of many functional materials, including fluorescent dyes and liquid crystals, owing to their rigid, planar structure and electron-rich nature.

A representative synthetic pathway from this compound to a substituted benzofuran, potentially useful in materials science, is outlined below. This pathway involves an initial deprotection step, followed by a palladium-catalyzed coupling and cyclization reaction, a common strategy for benzofuran synthesis.

Table 7.4.1: Representative Synthesis of a Substituted Benzofuran

Step Reactant(s) Reagent(s) and Conditions Product(s) Description
1 This compoundH₂, Pd/C, Ethanol (B145695), Room Temperature2-Chloro-3-fluoro-6-methoxyphenolCatalytic hydrogenation to remove the benzyl protecting group and reveal the phenolic hydroxyl group.
2 2-Chloro-3-fluoro-6-methoxyphenol, PhenylacetylenePd(PPh₃)₄, CuI, Et₃N, Toluene, 80°C4-Chloro-5-fluoro-8-methoxy-2-phenylbenzofuranSonogashira coupling of the phenol (B47542) with an alkyne, followed by intramolecular cyclization to form the benzofuran ring.

The resulting substituted benzofuran, 4-chloro-5-fluoro-8-methoxy-2-phenylbenzofuran, possesses a highly conjugated system and is decorated with functional groups that can be further modified. The presence of the fluorine and chlorine atoms can influence the electronic properties and solubility of the molecule, which are important characteristics for applications in electronic materials or as specialty dyes. The utility of this building block, therefore, lies in its capacity to be transformed into tailored, complex molecules with specific functions for the materials science sector.

Potential Advanced Applications of 1 Benzyloxy 3 Chloro 2 Fluoro 4 Methoxybenzene and Its Derivatives

Applications in Materials Science

The structural characteristics of 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene make it a promising precursor for a range of high-performance materials. The presence of reactive sites, particularly the activated carbon-fluorine bond, alongside the compound's inherent rigidity and functionality, allows for its theoretical incorporation into novel polymers, liquid crystals, and optoelectronic components.

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net Their synthesis commonly proceeds via nucleophilic aromatic substitution (SNAr), a reaction in which an activated aromatic halide is displaced by a nucleophile, typically a phenoxide.

The this compound structure is well-suited for this type of polymerization. The fluorine atom at the C-2 position is activated towards nucleophilic displacement by the presence of the adjacent electron-withdrawing chlorine atom. For this compound to act as a monomer, it would typically require modification into a difunctional molecule. For instance, debenzylation to reveal a phenolic hydroxyl group would yield 3-chloro-2-fluoro-4-methoxyphenol (B6359222). This resulting phenol (B47542) could then be polymerized with an activated aromatic dihalide, such as decafluorobiphenyl, to create a novel, highly substituted PAE. researchgate.netmdpi.com

The incorporation of such a monomer would be expected to impart specific properties to the resulting polymer:

Enhanced Solubility: The bulky benzyloxy group (or a derivative) and the asymmetry of the monomer unit could disrupt chain packing, improving solubility in organic solvents for easier processing.

Low Dielectric Constant: The presence of fluorine is known to lower the dielectric constant of polymers, making them suitable for applications in microelectronics. mdpi.com

Thermal Stability: The rigid aromatic backbone inherent to PAEs provides high thermal stability, a property that would be retained or enhanced by the substituted benzene (B151609) rings. mdpi.com

The table below illustrates the properties of some PAEs derived from fluorinated monomers, providing a benchmark for the potential performance of polymers derived from the title compound.

Monomer 1Monomer 2Polymer PropertyValue
Diphenol POSSDecafluorobiphenylDielectric Constant (1 MHz)2.58
Diphenol POSSDecafluorobenzophenoneDielectric Constant (1 MHz)2.17
4,4′-Dihydroxybiphenyl3,3'-Disulfonated-4,4'-dichlorodiphenylsulfoneGlass Transition Temp.>250 °C

This interactive table is based on data from studies on crosslinked fluorinated poly(arylene ether)s and sulfonated poly(arylene ether sulfone)s. mdpi.comnih.gov

The molecular architecture of this compound contains features conducive to the formation of liquid crystalline (mesogenic) structures. The benzyloxy group, in particular, is a common terminal group in the design of rod-like liquid crystals, where it contributes to the necessary molecular rigidity and aspect ratio. nih.govresearchgate.net

Research has demonstrated that Schiff base liquid crystals incorporating a terminal benzyloxy group exhibit stable mesophases. nih.gov Furthermore, intermediates such as 3-Benzyloxy-4-fluorobenzoic acid have been successfully used to synthesize bent-core liquid crystals. researchgate.net This suggests that derivatives of this compound could be valuable building blocks for new liquid crystalline materials. By introducing appropriate linking groups (e.g., esters, imines) and a second aromatic ring system, it is conceivable to design novel mesogens.

The lateral chloro and fluoro substituents would be expected to significantly influence the mesomorphic properties:

Phase Behavior: Lateral substitutions can disrupt molecular packing, potentially lowering melting points and favoring the formation of smectic or nematic phases at different temperature ranges. biointerfaceresearch.com

Dielectric Anisotropy: The strong dipole moments of the C-F and C-Cl bonds would likely induce a significant dielectric anisotropy, a key property for display applications.

The following table presents data on a series of liquid crystals, highlighting the influence of the terminal benzyloxy group on phase transition temperatures.

Compound SeriesAlkyl Chain Length (n)TransitionTemperature (°C)
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline6Cr ↔ N135.0
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline6N ↔ I195.0
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline8Cr ↔ N128.0
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline8N ↔ I192.0
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline16Cr ↔ SmA114.0
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline16SmA ↔ N162.0
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline16N ↔ I179.0

This interactive table is based on data for a family of Schiff base liquid crystals. Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid. nih.gov

While direct applications are not documented, polymers and materials derived from this compound could possess properties suitable for optoelectronic devices. Fluorinated materials are of great interest in this field because fluorine's high electronegativity can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve air stability and charge injection/transport properties. nih.gov

Polymers derived from this monomer, such as PAEs, could serve as:

Dielectric Layers: Materials with low dielectric constants are essential for reducing crosstalk and power loss in integrated circuits and other electronic components. mdpi.com

Host Materials: In Organic Light-Emitting Diodes (OLEDs), thermally stable, high-bandgap materials are required to host the emissive dopants. The rigid aromatic structure of derivatives could provide the necessary thermal and morphological stability.

Interfacial Layers: The tunable electronic properties imparted by the halogen and ether groups could make derivatives useful in interfacial layers within organic solar cells to improve charge extraction efficiency.

Role in Agrochemical Research (excluding biological efficacy/toxicology)

The polysubstituted benzene ring of this compound is a scaffold that mirrors motifs found in many modern agrochemicals. Its utility lies in its potential both as a synthetic intermediate and as a tool for fine-tuning the essential physicochemical properties of a final active ingredient.

Many successful herbicides, fungicides, and insecticides are built upon halogenated and alkoxylated aromatic cores. For instance, chloro-fluoro-anisole derivatives are known intermediates in the synthesis of modern herbicides. google.com The subject compound offers multiple reaction sites, allowing for diverse synthetic pathways to more complex molecules. The benzyloxy group can be selectively cleaved to yield a phenol, the methoxy (B1213986) group can be demethylated, and the aromatic ring can undergo further substitution, making it a versatile starting point for the discovery of new agrochemical entities.

The table below shows examples of agrochemicals that are synthesized from halogenated aromatic intermediates, illustrating the importance of such building blocks.

Agrochemical ClassExample Active IngredientKey Halogenated Intermediate
HerbicideArylex™ (Halauxifen-methyl)2-chloro-6-fluoroanisole
FungicideBixafenDichlorobenzene
InsecticideChlorantraniliproleSubstituted chlorobenzonitrile

This table provides examples of the types of intermediates used in the synthesis of established agrochemicals. google.com

The success of an agrochemical depends heavily on its physicochemical properties, which govern its uptake, translocation, and stability. researchgate.net The functional groups on this compound each provide a lever for modifying these critical parameters in a derivative molecule.

Fluorine: The C-F bond is exceptionally strong, and its inclusion often enhances metabolic stability, preventing rapid degradation of the molecule in the target pest or environment. It also typically increases lipophilicity. researchgate.netnih.gov

Methoxy Group: This group can act as a hydrogen bond acceptor, potentially influencing solubility and binding interactions. It is also a potential site for O-demethylation, which can be a route for metabolic activation or detoxification.

Benzyloxy Group: This large, non-polar group significantly increases lipophilicity (and thus the octanol-water partition coefficient, LogP), which can affect how the molecule moves through waxy plant cuticles or insect exoskeletons. It also provides steric bulk, which can influence how the molecule fits into a target enzyme's active site.

The potential contribution of each functional group to key agrochemical properties is summarized in the interactive table below.

Functional GroupEffect on Lipophilicity (LogP)Effect on Metabolic StabilityHydrogen Bonding Potential
Fluorine (-F) IncreaseHigh IncreaseWeak Acceptor
Chlorine (-Cl) IncreaseIncreaseNone
Methoxy (-OCH₃) Slight IncreasePotential site for metabolismAcceptor
Benzyloxy (-OCH₂Ph) High IncreasePotential site for metabolismAcceptor

Contribution to Catalyst or Ligand Design

The design of effective ligands is paramount in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. The substituted benzene ring of this compound offers a foundational structure that can be functionalized to create novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of such ligands can be finely tuned by the existing substituents, potentially leading to catalysts with enhanced performance.

Synthesis of Substituted Phosphine or N-Heterocyclic Carbene Ligands

Substituted Phosphine Ligands:

Phosphine ligands are a cornerstone of coordination chemistry and catalysis. The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines. Derivatives of this compound could serve as precursors to such ligands. For instance, lithiation of the aromatic ring, followed by reaction with a chlorophosphine, could introduce a phosphino (B1201336) group, yielding a functionalized arylphosphine ligand.

The electronic nature of the substituents on the aromatic ring would play a crucial role in modulating the properties of the resulting phosphine ligand. The electron-donating methoxy and benzyloxy groups would increase the electron density on the phosphorus atom, enhancing its σ-donating ability. Conversely, the electron-withdrawing chloro and fluoro groups would have the opposite effect. This electronic tunability is critical for optimizing catalytic activity in various cross-coupling reactions.

Moreover, the steric bulk provided by the benzyloxy group, as well as the other substituents, can influence the coordination environment around the metal center. Bulky phosphine ligands are known to promote the formation of coordinatively unsaturated metal complexes, which are often the active species in catalytic cycles. Research on methoxy-substituted benzyl (B1604629) phosphine ligands has demonstrated the importance of such alkoxy groups in influencing the coordination behavior and catalytic activity of palladium complexes. lookchem.com For example, the presence of an ortho-methoxy group on a phosphine-bearing arene has been shown to be critical for the success of certain palladium-catalyzed reactions. acs.org

N-Heterocyclic Carbene (NHC) Ligands:

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often serving as alternatives to phosphines. nih.gov Their strong σ-donating properties and steric tuneability make them highly effective in a wide range of catalytic transformations. sigmaaldrich.com The this compound scaffold could be incorporated into NHC structures. For example, the substituted phenyl group could be attached to one of the nitrogen atoms of the imidazole (B134444) or imidazolium (B1220033) ring that is a precursor to the NHC.

The synthesis of NHC ligands bearing benzyloxy groups has been reported, specifically in the context of 1,3-di(benzyloxy)imidazolium salts which serve as NHC precursors. researchgate.net This demonstrates the feasibility of incorporating benzyloxy moieties into NHC frameworks. By analogy, derivatives of this compound could be used to synthesize NHC ligands where the substituted phenyl ring acts as an N-substituent. The electronic and steric profile of this substituent would directly impact the properties of the resulting NHC ligand and its corresponding metal complexes. The combination of electron-donating and withdrawing groups on the phenyl ring would allow for fine-tuning of the NHC's electronic properties, which is a key aspect of ligand design in catalysis.

Ligand TypePotential Synthetic Route from DerivativeKey Influencing SubstituentsExpected Effect on Ligand Properties
Phosphine Lithiation of the aromatic ring followed by reaction with a chlorophosphine.Methoxy, Benzyloxy (electron-donating); Chloro, Fluoro (electron-withdrawing).Tunable electronic properties (σ-donation) and steric bulk.
NHC Attachment of the substituted phenyl group to a nitrogen atom of the NHC precursor ring.Methoxy, Benzyloxy, Chloro, Fluoro on the N-aryl substituent.Fine-tuning of the NHC's electronic character and steric environment.

Scaffolds for Metal Complexation Studies

Beyond their role as components of larger ligand structures, derivatives of this compound can themselves act as scaffolds for the study of metal complexation. The oxygen atoms of the methoxy and benzyloxy groups can act as Lewis basic sites, potentially coordinating to metal centers.

Studies on chromium complexes of methoxy-substituted benzyl alcohols have shown that such molecules can coordinate to metal centers, allowing for the investigation of the electronic effects of the substituents on the metal's properties. mcmaster.ca Similarly, the benzyloxy and methoxy groups in derivatives of this compound could facilitate the formation of metal complexes where the substituted benzene ring is directly involved in the coordination sphere.

The presence of multiple potential coordination sites (the aromatic ring and the oxygen atoms) could lead to interesting coordination chemistry, including the formation of chelate complexes. The study of how the electronic and steric nature of the chloro and fluoro substituents influences the binding affinity and geometry of these metal complexes could provide valuable insights into the fundamental principles of coordination chemistry. Such studies are crucial for the rational design of new catalysts and functional materials.

Metal Complexation FeatureRelevant Functional GroupsPotential Research Focus
Lewis Basic Coordination Methoxy and Benzyloxy oxygen atoms.Investigating the coordination of the substituted benzene as a ligand itself.
Chelation Potential for multi-point binding involving the oxygen atoms and the π-system of the ring.Studying the formation and stability of chelate complexes.
Electronic and Steric Tuning Chloro, Fluoro, Methoxy, and Benzyloxy groups.Understanding the influence of substituents on metal-ligand bonding and complex geometry.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

A significant thrust in modern organic chemistry is the development of environmentally benign synthetic processes. asianpubs.org For a molecule with the complexity of 1-(benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene, this involves a multi-faceted approach aimed at minimizing waste, improving efficiency, and utilizing safer materials.

Traditional multi-step syntheses of highly substituted aromatic compounds often suffer from poor atom economy, where a substantial portion of the reactants does not end up in the final product. Future research will likely focus on designing synthetic routes that maximize the incorporation of all reactant atoms into the final structure. jocpr.com This can be achieved through the development of catalytic reactions that replace stoichiometric reagents, minimizing the formation of byproducts. buecher.de For instance, catalytic C-H activation or cross-coupling reactions could provide more atom-economical pathways to functionalize the benzene (B151609) ring, avoiding the waste generated in classical electrophilic aromatic substitution or multi-step functional group interconversions. pnas.org The concept of atom economy is a central tenet of green chemistry, pushing for the design of syntheses where the mass of the desired product is as close as possible to the total mass of the reactants used. researchgate.net

The chemical industry is increasingly looking towards renewable resources to replace petroleum-based starting materials. rsc.org Aromatic compounds, which form the core of this compound, are traditionally derived from fossil fuels. nih.govgoogle.com Future research could explore pathways to synthesize key aromatic precursors from biomass-derived feedstocks like lignin, which is an abundant natural source of methoxylated phenylpropanoid units. kit.edushell.com

Furthermore, the choice of solvent plays a critical role in the environmental impact of a synthesis. Many organic reactions are performed in volatile and often toxic organic solvents. A key goal for future syntheses of this compound will be the replacement of these solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. organic-chemistry.org For example, developing metal-free aryl ether synthesis in water represents a significant step towards greener chemical processes. organic-chemistry.org Similarly, exploring catalytic C-S coupling reactions in water for the synthesis of aryl sulfides demonstrates the potential for aqueous media in complex organic transformations. researchgate.net

Exploration of Novel Reactivity Patterns for Complex Aryl Functionalization

The unique substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, presents opportunities to explore new chemical reactions. Future work will likely investigate the regioselectivity of further functionalization reactions on the aromatic ring. The interplay between the directing effects of the chloro, fluoro, methoxy (B1213986), and benzyloxy groups could lead to novel reactivity that is not predictable from simpler systems. acs.org Research into the reactivity of related nitro-activated benzofuroxans and benzofurazans, for example, has revealed new patterns of behavior, suggesting that complex functionalities can lead to unexpected chemical properties. researchgate.net

Automated and High-Throughput Synthesis Approaches for Library Generation

The synthesis of a single complex molecule is often a prelude to the creation of a library of related compounds for screening in areas like drug discovery or materials science. vapourtec.com Automated synthesis platforms, including those based on flow chemistry, are becoming increasingly important for rapidly generating these libraries. nih.govrsc.orgsigmaaldrich.comnih.gov Such systems can systematically vary the substituents on the aromatic ring, allowing for the efficient exploration of structure-activity relationships (SAR). nih.gov For a molecule like this compound, an automated platform could be used to quickly synthesize analogues with different ether groups, halogen substitutions, or other modifications. sigmaaldrich.com Continuous flow technology, in particular, offers advantages in terms of safety, scalability, and the ability to handle hazardous reagents or intermediates, which is relevant for fluorination reactions. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Pd-catalyzed cross-coupling reactions. For example, halogenated intermediates (e.g., bromo or iodo derivatives) can undergo benzyloxy-group introduction using benzyl alcohol under basic conditions. Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) critically affect yields. Side reactions, such as over-substitution or dehalogenation, are minimized by controlling stoichiometry and reaction time .

Q. How does the substitution pattern (benzyloxy, chloro, fluoro, methoxy) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups deactivate the benzene ring, directing incoming electrophiles to the para position relative to the methoxy group (a strong electron donor). Computational studies (e.g., DFT calculations) predict regioselectivity, validated experimentally via nitration or sulfonation reactions. HPLC or GC-MS analysis confirms product distribution .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s utility in Pd-catalyzed cross-coupling reactions for pharmaceutical intermediates?

  • Methodological Answer : The chloro and fluoro substituents stabilize transition states in Pd-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig). Kinetic studies using in situ NMR show that the benzyloxy group enhances oxidative addition rates to Pd(0) catalysts. Optimization protocols involve ligand screening (e.g., XPhos) and solvent effects (e.g., toluene vs. dioxane) to suppress β-hydride elimination .

Q. How can structural analogs of this compound be designed to enhance antimicrobial activity while minimizing cytotoxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy or trifluoromethoxy). Biological assays (MIC tests against Gram-positive bacteria) and cytotoxicity profiling (MTT assays on mammalian cells) guide optimization. Molecular docking identifies interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What analytical techniques are most effective for resolving contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Conflicting NMR data (e.g., δ 7.2–7.4 ppm aromatic signals) are resolved using advanced methods:

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing overlapping signals.
  • X-ray crystallography : Provides unambiguous structural confirmation (e.g., C–F bond lengths, dihedral angles).
  • Computational modeling : Gaussian09 or ORCA simulations predict chemical shifts, validated against experimental data .

Q. What safety protocols are recommended for handling this compound in large-scale reactions, given its halogenated aromatic structure?

  • Methodological Answer : Advanced protocols include:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to avoid inhalation of volatile byproducts.
  • Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and full-face shields.
  • Waste disposal : Neutralization with 10% NaOH before incineration to prevent dioxin formation .

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